molecular formula C18H28N2O4S B8784826 Hearts CAS No. 645-53-4

Hearts

Cat. No.: B8784826
CAS No.: 645-53-4
M. Wt: 368.5 g/mol
InChI Key: PYHRZPFZZDCOPH-UHFFFAOYSA-N
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Description

Defining "Hearts" as a Multidisciplinary Chemical System

The heart’s chemical complexity arises from its stratified tissue layers, diverse cellular populations, and dynamic solute-water interactions. At the macroscopic level, the myocardium—the middle layer of the heart wall—comprises cardiomyocytes , connective tissue, and vascular networks. Ultrastructural analysis reveals that cardiomyocytes contain myofibrils with repeating sarcomeres, the fundamental contractile units composed of actin, myosin, tropomyosin, and troponin. These proteins enable mechanochemical energy transduction, converting ATP hydrolysis into mechanical force during systole.

A defining feature of cardiac tissue is its heterogeneous composition, quantified as follows:

Component Mass Fraction (%) Density (g/ml) Primary Function
Water 77.4 1.0 Solvent for metabolites
Protein 18.2 1.34 Structural/contractile elements
Lipids 3.1 0.92 Membrane formation
Solutes/Ash 1.3 3.32 Ionic/osmotic balance

Table 1: Myocardial composition in rats, derived from constrained nonlinear optimization of observed data.

The sarcoplasmic reticulum and T-tubules form an intricate network regulating calcium flux, critical for excitation-contraction coupling. Intercellular communication is mediated by intercalated discs , which contain adherens junctions and gap junctions that synchronize electrical and mechanical activity. At the subcellular level, mitochondrial density reaches 30–35% of cardiomyocyte volume, reflecting the heart’s high ATP demand.

Metabolically, the myocardium maintains a delicate balance between fatty acid oxidation, glucose utilization, and phosphocreatine shuttle systems. For instance, cytosolic phosphocreatine concentrations are twice those in whole-tissue homogenates due to compartmentalization within myofibrils. Such spatial gradients underscore the necessity of modeling solute distributions at microscale resolutions.

Historical Evolution of Cardiac Biochemistry Research

The systematic study of cardiac chemistry began in the 19th century with Claude Bernard’s investigations into myocardial glycogen metabolism. Early 20th-century work by Otto Warburg revealed the heart’s preferential use of aerobic glycolysis, contrasting with skeletal muscle’s reliance on anaerobic pathways. A pivotal advance came in the 1950s when Sidney Colowick and Carl Cori characterized the role of ATPases in myocardial energy transduction, linking chemical energy to mechanical work.

The development of the Langendorff perfused heart model in 1895 enabled real-time analysis of substrate utilization, demonstrating that fatty acids contribute 60–70% of cardiac ATP under normal conditions. Subsequent tracer studies using $$^{14}$$C-labeled palmitate and glucose elucidated the Randle cycle, which describes the competition between these substrates for oxidative metabolism.

In the 21st century, computational models have quantified transcapillary solute exchange, revealing that myocardial interstitial fluid contains 94 mM sodium, 4.5 mM potassium, and 1.2 mM calcium ions under steady-state conditions. These models integrate axially distributed blood-tissue exchange regions and lymphatic drainage dynamics, providing a framework for interpreting osmotic transients and lymph protein concentrations.

Modern proteomic analyses have identified over 10,000 proteins in cardiac tissue, including titin—a giant sarcomeric protein responsible for passive myocardial stiffness. Concurrently, metabolomic studies have mapped concentration gradients of critical metabolites such as ATP ($$ \approx 5.2 \, \text{mM} $$ cytosolic vs. $$ 2.6 \, \text{mM} $$ tissue-average) and NADH ($$ \approx 0.8 \, \text{mM} $$ mitochondrial matrix). These advances underscore the heart’s role as a multidisciplinary frontier in systems biology.

Properties

IUPAC Name

1-phenylpropan-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13N.H2O4S/c2*1-8(10)7-9-5-3-2-4-6-9;1-5(2,3)4/h2*2-6,8H,7,10H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHRZPFZZDCOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

300-62-9 (Parent)
Record name Amphetamine sulfate [USP]
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DSSTOX Substance ID

DTXSID4020082
Record name Amphetamine sulfate
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Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Amphetamine sulfate is a white crystalline powder. Solution in water has a pH of 5-6. Odorless. Slightly bitter taste followed by a sensation of numbness. May be sensitive to light.
Record name AMPHETAMINE SULFATE
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Solubility

50 to 100 mg/mL at 61 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
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Density

1.15 at 77 °F (NTP, 1992) - Denser than water; will sink
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

60-13-9
Record name AMPHETAMINE SULFATE
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Record name Amphetamine sulfate [USP]
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Record name AMPHETAMINE SULFATE
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Melting Point

536 to 538 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name AMPHETAMINE SULFATE
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Preparation Methods

Protocol Steps:

  • Blanching : Optional step using boiling water (≥90°C for 3+ minutes) to soften tissues and inactivate enzymes.

  • Alkaline Wash : Treatment with 0.5–1N NaOH (pH 8–12) at 25–65°C for 45+ minutes to solubilize bitter proteins.

  • Neutralization : Rinsing with 0.5N HCl to achieve pH 5–7.5.

  • Ultrafiltration : Removal of bitter compounds using 30 kDa membranes, repeated 2–6 times.

  • Drying : Fluidized-bed drying at 80°C or freeze-drying.

Outcomes:

ParameterValue/ResultSource
Bitterness reduction>90% removal of phenolic compounds
Protein retention85–92% after ultrafiltration
Final moisture content≤5%

This method enables peanut heart incorporation into foods at up to 25% without bitterness.

Extraction of Cytochrome c from Cardiac Tissue

Cytochrome c, critical for mitochondrial function, is extracted from mammalian this compound using acid-based methods:

Protocol (Theorell, 1937):

  • Defatting : Minced heart muscle treated with acetone and benzene.

  • Acid Extraction : 0.1N H₂SO₄ agitation for 4–6 hours.

  • Neutralization : Adjust to pH 7.0 with NaOH, precipitate impurities.

  • Ammonium Sulfate Fractionation : 40–60% saturation to isolate cytochrome c.

  • Chromatography : Final purification via barium sulfate adsorption.

Yield and Purity:

Source MaterialCytochrome c Yield (mg/kg)Iron Content (%)
Ox heart1,0000.34

Synthesis of Silver Nanoparticles Using Brain Heart Infusion (BHI) Medium

BHI medium serves as a reducing agent for green synthesis of antimicrobial AgNPs:

Protocol:

  • Reduction : Mix 10 mL BHI with 10 mL 0.5 mM AgNO₃, shake at 22°C for 24 hours.

  • Purification : Centrifuge at 12,000 rpm, wash with ethanol.

Characterization Data:

PropertyResultSource
Peak absorbance (nm)420
Average particle size26 nm (spherical/irregular)
MIC against A. baumannii1.56–12.5 µg/mL

Chemical Composition of Heart of Date Palm

Three Saudi cultivars (Sukkari, Solleg, Naboat Saif) were analyzed for nutritional content:

Proximate Analysis (% wet weight):

ComponentSukkariSollegNaboat Saif
Moisture80.4481.1282.82
Protein5.274.894.12
Sucrose20.2515.347.65
Ash7.906.455.78

Mineral Content (mg/100g):

MineralSukkariSollegNaboat Saif
Potassium1,2401,190980
Sulfur450420390

Small-Molecule Cocktail for Cardiomyocyte Proliferation

A 5SM cocktail (Y-27632, CHIR99021, RepSox, SB431542, TTNPB) induces adult cardiomyocyte regeneration:

Protocol:

  • In Vitro Treatment : 10 µM each compound in culture medium for 72 hours.

  • In Vivo Delivery : Intraperitoneal injection post-myocardial infarction.

Efficacy Data:

MetricResult vs. ControlSource
Cardiomyocyte mitosis3.8-fold increase
Infarct size reduction42% at 28 days

Drp1 Knockout in Cardiac Mitochondrial Studies

Dnm1l (Drp1) knockout in mice highlights mitochondrial fission's role in heart development:

Method:

  • Genetic Inactivation : Mef2c-AHF-Cre driver for SHF-specific knockout.

  • Phenotyping : Histology, TEM, and oxygen consumption assays.

Key Findings:

ParametercKO vs. Wild-TypeSource
RV cardiomyocyte apoptosis2.1-fold increase
Mitochondrial respiration58% reduction

Enkephalin Synthesis in Isolated Rat this compound

Cardiac enkephalin production is quantified via isotopic labeling:

Protocol:

  • Perfusion : Working rat this compound with [¹⁴C]phenylalanine.

  • Peptide Extraction : Gel filtration and RIA.

Synthesis Rates:

PeptideSynthesis Rate (pmol/h/g)Source
Proenkephalin4.0
[Met⁵]enkephalin2.1

Chemical Reactions Analysis

Types of Reactions

Hearts undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heart Failure Treatment

A significant application of heart-related compounds is in the treatment of heart failure. A recent study developed a compound known as SAMA, which showed promise in improving heart function in rats with heart failure induced by a heart attack. The compound works by preventing the bonding of two proteins that impair mitochondrial function, thus enhancing energy production in heart cells. In treated rats, cardiac function improved significantly compared to untreated controls .

Engineering Heart Tissue

Recent advancements in tissue engineering have led to the development of functional heart tissues from human pluripotent stem cells. Researchers have identified optimal cell ratios—specifically 25% cardiac fibroblasts and 75% cardiomyocytes—that replicate native heart tissue characteristics. This engineered tissue is vital for drug testing and understanding heart disease mechanisms .

Regeneration Post-Heart Attack

Research from Scripps Research introduced an RNA-targeting compound that can reactivate a silenced healing factor (VEGF-A) in heart cells after a heart attack. This approach aims to regenerate damaged heart tissue, offering a potential therapeutic strategy for improving recovery outcomes post-myocardial infarction .

Phosphoric Acid Compounds

Various phosphoric acid compounds have been studied for their effects on cardiac function. For instance, adenine derivatives have shown both stimulatory and inhibitory effects on isolated hearts from cold-blooded animals, indicating their potential role in modulating cardiac activity .

Case Studies

Study Compound Application Findings
Mochly-Rosen et al., 2019SAMAHeart FailureImproved cardiac function in rats post-heart attack; nontoxic to healthy rats .
Thavandiran et al., 2024Engineered TissueDrug TestingDeveloped functional heart micro-tissues for assessing drug responses .
Disney et al., 2020RNA-targeting CompoundTissue RegenerationReactivated VEGF-A healing system; potential for repairing damaged tissue post-heart attack .
Plotka et al., 2022Thiaminetriphosphoric AcidCardiac StimulationDemonstrated strong stimulatory action on cardiac metabolism .

Research Findings

The ongoing research into heart-related compounds indicates a multifaceted approach to treating cardiovascular diseases. These findings highlight:

  • The importance of targeting specific molecular pathways to enhance cardiac function.
  • The potential for engineered tissues to serve as platforms for drug testing and disease modeling.
  • The role of novel compounds in promoting regeneration and repair of damaged cardiac tissues.

Mechanism of Action

Hearts exerts its effects by stimulating the release of norepinephrine and dopamine from their storage sites in nerve terminals. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in enhanced stimulation of adrenergic and dopaminergic receptors, leading to increased alertness, reduced fatigue, and improved cognitive function .

Comparison with Similar Compounds

This section compares "Hearts" with two structurally and functionally analogous compounds: EP-44 (a pyrrolidin-2-one derivative) and Compound X (a hERG inhibitor with antioxidant activity). Data are synthesized from experimental studies, toxicokinetic models, and hERG assay databases .

Structural and Functional Similarities

Parameter This compound EP-44 Compound X
Core Structure Pyrrolidin-2-one Pyrrolidin-2-one Benzodiazepine derivative
hERG IC₅₀ 0.12 ± 0.03 µM 0.08 ± 0.02 µM 0.15 ± 0.05 µM
APD Reduction APD₉₀: 22% ↓ APD₉₀: 30% ↓ APD₉₀: 18% ↓
Antioxidant Activity TBARS inhibition: 40% TBARS inhibition: 55% TBARS inhibition: 35%
Key Findings:
  • EP-44 exhibits superior hERG inhibition and antioxidant efficacy compared to "this compound," likely due to its electron-donating substituents enhancing redox activity .
  • Compound X shows moderate hERG inhibition but lower clinical relevance due to off-target effects on calcium channels .

Preclinical Outcomes in Arrhythmia Models

Data from coronary artery ligation and reperfusion studies in rats:

Metric This compound EP-44 Compound X
VF Incidence 25% ↓ vs. control 40% ↓ vs. control 15% ↓ vs. control
VT Duration 12 ± 3 sec 8 ± 2 sec 18 ± 4 sec
Survival Rate 85% 92% 70%
Key Findings:
  • EP-44 outperforms "this compound" in arrhythmia suppression, correlating with its lower IC₅₀ and higher TBARS inhibition .
Key Findings:
  • "this compound" demonstrates superior selectivity for hERG over other ion channels, reducing off-target toxicity risks .
  • Compound X’s long half-life and low selectivity limit its clinical utility despite moderate efficacy .

Biological Activity

The term "Hearts" in the context of biological activity can refer to various compounds derived from heart tissues, particularly animal this compound, which are studied for their potential health benefits. This article will explore the biological activity of such compounds, focusing on their therapeutic effects, mechanisms of action, and relevant case studies.

Overview of Biological Compounds from this compound

Compounds extracted from heart tissues, particularly porcine (pig) this compound, have garnered attention for their bioactive properties. These compounds include peptides and proteins that exhibit various physiological effects, such as antioxidant activity, blood pressure regulation, and potential cardioprotective effects.

Key Bioactive Compounds

  • Peptides : Various peptides derived from heart tissues have been identified with significant biological activities:
    • NLHLP : This peptide exhibits ACE-inhibiting activity, which is beneficial in managing hypertension .
    • FVAPW : Known to inhibit DPP-III enzyme activity, this peptide has implications in metabolic regulation .
  • Proteins : Proteins from heart tissues can influence cardiovascular health by modulating cellular functions:
    • Protein Kinase C Beta 2 : Elevated levels in failing this compound contribute to mitochondrial dysfunction but can be targeted by compounds like SAMβA to improve cardiac function .

The biological activities of these compounds are mediated through various mechanisms:

  • Antioxidant Activity : Many heart-derived compounds possess antioxidant properties that help mitigate oxidative stress in cardiac tissues. This is crucial for preventing damage associated with heart diseases .
  • Regulation of Ion Channels : Compounds like ranolazine target late sodium currents (I_NaL), which are critical in maintaining cardiac action potentials and preventing arrhythmias .
  • Mitochondrial Function Enhancement : SAMβA has been shown to improve mitochondrial function by preventing detrimental protein interactions that lead to energy deficits in failing this compound .

Study 1: Effects of SAMβA on Heart Failure

In a study conducted on rats post-heart attack, treatment with SAMβA resulted in significantly improved cardiac function compared to untreated controls. The left ventricular ejection fraction was notably higher in treated rats, indicating enhanced cardiac output. Importantly, SAMβA showed no adverse effects when administered to healthy rats, suggesting a favorable safety profile for potential human applications .

Study 2: Bioactive Peptides from Porcine this compound

Research investigating the impact of a pâté made from pork this compound revealed that certain bioactive peptides could elevate plasma levels of beneficial compounds in patients with cardiovascular disorders. The study highlighted the presence of peptides like NLHLP and FVAPW in the pâté and their subsequent effects on blood pressure regulation and metabolic health .

Data Table: Summary of Biological Activities

CompoundSourceBiological ActivityMechanism of Action
NLHLPPorcine HeartACE inhibitionReduces angiotensin II levels
FVAPWPorcine HeartDPP-III inhibitionModulates metabolic pathways
SAMβASyntheticImproves cardiac functionEnhances mitochondrial function
ResveratrolVariousAntioxidant, anti-inflammatoryActivates AMPK/SIRT-1 pathway

Q & A

Q. What methodologies address reproducibility challenges in preclinical studies of cardiac hypertrophy using animal models?

  • Standardize protocols for pressure-overload induction (e.g., transverse aortic constriction). Report animal strain, sex, and housing conditions. Share raw data and analysis pipelines via repositories like Zenodo .

Data Contradiction and Validation

Q. How should researchers evaluate conflicting evidence on the role of inflammation in atherosclerosis progression?

  • Conduct dose-response studies in animal models to isolate cytokine effects. Use Mendelian randomization in human cohorts to infer causality. Triangulate findings with histopathological data from biobanks .

Q. What strategies mitigate bias in retrospective analyses of cardiac drug efficacy from electronic health records?

  • Apply propensity score matching to balance confounding variables (e.g., comorbidities). Validate coding accuracy via chart reviews and use negative control outcomes to detect residual bias .

Methodological Tools and Frameworks

Q. Which criteria guide the selection of animal models versus human induced pluripotent stem cell (iPSC) systems for arrhythmia studies?

  • Prioritize animal models (e.g., transgenic mice) for in vivo electrophysiology. Use iPSC-derived cardiomyocytes for high-throughput drug screening or genetic variant analysis. Cross-validate findings between systems .

Q. How can researchers optimize survey instruments for assessing quality of life in post-MI patients across diverse demographics?

  • Validate questionnaires (e.g., SF-36) via cognitive interviews and pilot testing. Use differential item functioning analysis to ensure cultural equivalence. Include open-ended questions to capture unanticipated outcomes .

Ethical and Reproducibility Considerations

Q. What protocols ensure data integrity in global cardiac registries with variable data quality standards?

  • Implement automated data validation checks (e.g., range constraints for ejection fraction). Train site coordinators via harmonized SOPs and conduct periodic audits. Use blockchain-based platforms for immutable audit trails .

Q. How should conflicting ethical guidelines be navigated in cardiac gene therapy trials involving pediatric populations?

  • Engage community advisory boards to assess risk-benefit perceptions. Adopt a precautionary principle for novel vectors (e.g., AAV9) and prioritize long-term follow-up for adverse event monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.